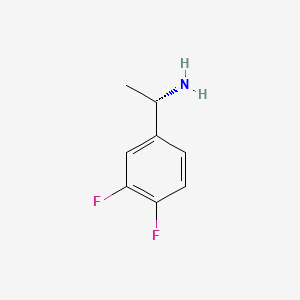

(S)-1-(3,4-Difluorophenyl)ethanamine

Description

Significance of Enantiomerically Pure Compounds in Advanced Chemical Research

The significance of enantiomerically pure compounds in advanced chemical research, particularly in the pharmaceutical industry, cannot be overstated. The human body is a chiral environment, and as such, it interacts differently with each enantiomer of a racemic drug. veranova.com This differential interaction can lead to significant differences in the pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the drug) and pharmacodynamics (the drug's effect on the body) of the two enantiomers. mdpi.com

Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the need to characterize the effects of each enantiomer in a chiral drug. veranova.comnih.gov This has propelled the development of single-enantiomer drugs, which can offer more selective pharmacological profiles, improved therapeutic indices, and simpler pharmacokinetic properties. mdpi.com The synthesis of enantiomerically pure compounds is therefore a crucial aspect of modern drug development, ensuring both the efficacy and safety of new therapeutic agents. pharmabiz.com

Overview of (S)-1-(3,4-Difluorophenyl)ethanamine as a Chiral Building Block

This compound is a chiral primary amine that has emerged as a valuable building block in medicinal chemistry. bldpharm.com Its structure features a difluorophenyl group attached to an ethanamine backbone, with the stereochemistry at the alpha-carbon defined as (S). cymitquimica.com The presence of the fluorine atoms can enhance properties such as lipophilicity and metabolic stability, which are often desirable in drug candidates. cymitquimica.com

This compound is utilized in the synthesis of more complex molecules, where its chiral center is incorporated into the final product. Its utility as a building block is highlighted by its application in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). bldpharm.com For instance, it is a key intermediate in the synthesis of certain therapeutic agents, demonstrating its practical importance in drug development. quickcompany.ingoogle.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 321318-17-6 |

| Molecular Formula | C8H9F2N |

| Molecular Weight | 157.16 g/mol |

| Purity | Typically ≥97% |

| Appearance | Not specified in provided results |

| Storage | Inert atmosphere, 2-8°C |

The synthesis of this compound and its derivatives often involves stereoselective methods to ensure the desired enantiomeric purity. quickcompany.ingoogle.com Its role as a chiral building block allows for the introduction of a specific stereocenter, which is often crucial for the biological activity of the target molecule. enamine.net The demand for such chiral building blocks is driven by the increasing recognition of the importance of stereochemistry in drug design and development. enamine.net

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(3,4-difluorophenyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AESHLRAPTJZOJL-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=C(C=C1)F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for the Enantioselective Preparation of S 1 3,4 Difluorophenyl Ethanamine

Asymmetric Catalytic Routes to (S)-1-(3,4-Difluorophenyl)ethanamine

Asymmetric catalysis, particularly the hydrogenation of prochiral ketones, represents a powerful and atom-economical approach for synthesizing chiral amines and their precursor alcohols. The primary route involves the asymmetric reduction of 3,4-difluoroacetophenone to the corresponding (S)-1-(3,4-difluorophenyl)ethanol, which can then be converted to the target amine, or through direct reductive amination.

Development and Optimization of Chiral Catalysts

Ruthenium(II) complexes featuring chiral diphosphine and diamine ligands have proven to be exceptionally effective for the asymmetric hydrogenation and transfer hydrogenation of aromatic ketones. nih.govnih.gov These catalysts are renowned for their high activity and the excellent enantioselectivity they impart.

The development of these catalysts often involves the screening of various combinations of chiral diphosphines (e.g., BINAP derivatives) and diamines (e.g., DPEN derivatives). For the reduction of substituted acetophenones, complexes of the type [RuCl2(diphosphine)(diamine)] are frequently employed. Optimization of reaction conditions such as temperature, hydrogen pressure, solvent, and the nature and concentration of a base additive is critical to achieving high performance. dtu.dk While specific data for 3,4-difluoroacetophenone is not extensively published, results from structurally similar ketones provide a strong basis for catalyst selection and process optimization. For instance, the hydrogenation of acetophenone (B1666503) using various Ru-bisphosphine/diamine complexes consistently yields high conversions and enantiomeric excesses, often exceeding 95% ee.

A prominent example of a highly effective catalyst system is the combination of a Ru(II) precursor with N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) ligands. These Ru-TsDPEN catalysts are particularly effective in asymmetric transfer hydrogenation reactions, using hydrogen donors like isopropanol (B130326) or formic acid. nih.govrsc.org

Table 1: Representative Performance of Chiral Ru-Catalysts in Asymmetric Hydrogenation of Aromatic Ketones (Note: Data for closely related substrates is presented due to the scarcity of published results for 3,4-difluoroacetophenone.)

| Catalyst System | Substrate | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

| Ru(II)/TsDPEN | Acetophenone | >95 | up to 99 (R) | nih.govrsc.org |

| [RuCl2((S)-xyl-binap)((S,S)-dpen)] | Acetophenone | 100 | 99 (R) | nih.gov |

| Ru(PPh3)3Cl2 / Chiral Ligand | Acetophenone | Complete | 76 (S) | uni-greifswald.de |

This table is interactive. Click on the headers to sort the data.

Ligand Design Principles for Stereocontrol

The remarkable stereocontrol exerted by these chiral catalysts stems directly from the sophisticated design of their ligands. The combination of a C2-symmetric chiral diphosphine and a C2-symmetric chiral diamine ligand creates a well-defined chiral environment around the metal center.

Key design principles include:

Chiral Backbone: The atropisomeric chirality of BINAP-type ligands or the stereocenters in DPEN-type ligands create a rigid and predictable chiral pocket.

Steric Hindrance: Bulky substituents on the phosphine (B1218219) ligands (e.g., tolyl or xylyl groups) and the diamine ligands (e.g., phenyl groups) effectively block one face of the prochiral ketone, forcing the hydride to attack from the less hindered face, thus dictating the stereochemical outcome.

Electronic Effects: The electronic properties of the ligands can influence the activity of the catalyst. Electron-donating groups on the phosphine ligands can increase the electron density on the ruthenium center, potentially enhancing its catalytic activity.

Bifunctional Nature: In many of these systems, the diamine ligand is not merely a spectator but actively participates in the catalytic cycle. The N-H protons of the diamine can form hydrogen bonds with the carbonyl oxygen of the substrate, further locking it into a specific orientation for the hydride transfer.

The modularity of these catalyst systems, allowing for the mix-and-match of different diphosphine and diamine components, provides a powerful tool for fine-tuning the catalyst's performance for a specific substrate like 3,4-difluoroacetophenone. nih.gov

Investigation of Catalytic Reaction Mechanisms

The mechanism of asymmetric hydrogenation with Ru(II)-diphosphine-diamine catalysts is understood to operate through a metal-ligand bifunctional pathway. This concerted mechanism avoids a direct coordination of the ketone substrate to the metal center.

The key steps are:

Catalyst Activation: The precatalyst, typically a Ru(II) dihalide complex, is activated under basic conditions in the presence of H2 to form a ruthenium dihydride species, [RuH2(diphosphine)(diamine)].

Outer-Sphere Hydrogenation: The substrate, 3,4-difluoroacetophenone, approaches the active catalyst. A six-membered pericyclic transition state is formed involving the Ru-H bond, the N-H bond of the diamine, and the C=O bond of the ketone.

Concerted Hydride and Proton Transfer: A hydride from the ruthenium center is transferred to the carbonyl carbon, while a proton from the amine ligand is simultaneously transferred to the carbonyl oxygen. This concerted step is responsible for the high efficiency and stereoselectivity of the reaction.

Catalyst Regeneration: The resulting chiral alcohol dissociates, and the catalyst is regenerated upon reaction with another molecule of H2, ready for the next catalytic cycle.

This outer-sphere mechanism, where the substrate does not directly bind to the metal, is crucial for the broad substrate scope and high turnover numbers observed with these catalysts.

Biocatalytic Approaches for the Synthesis of this compound

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing enantiopure amines. nih.govresearchgate.net Transaminases (TAs), also known as aminotransferases, are particularly well-suited for this task, as they can catalyze the asymmetric synthesis of chiral amines from prochiral ketones with high enantioselectivity. rsc.orgnih.gov

Enzyme Screening and Engineering for Enhanced Enantioselectivity

The core of a successful biocatalytic process is the identification of a suitable enzyme. Transaminases are classified based on their stereopreference, with (S)-selective TAs being required for the synthesis of the target this compound. While nature provides a vast diversity of enzymes, wild-type transaminases often exhibit limitations such as low activity towards non-natural substrates, poor stability under process conditions, or substrate/product inhibition. nih.gov

To overcome these limitations, protein engineering techniques are extensively employed:

Enzyme Screening: The initial step involves screening collections of wild-type transaminases (from microbial sources like Aspergillus terreus, Vibrio fluvialis, or Silicibacter pomeroyi) against the target substrate, 3,4-difluoroacetophenone. uni-greifswald.deplos.org

Rational Design: Based on the crystal structure of the enzyme, specific amino acid residues in the active site can be mutated to better accommodate the difluorophenyl substituent. nih.gov Computational modeling and docking studies help identify key residues that can be targeted to enlarge the substrate-binding pocket or improve interactions with the substrate. plos.org

Directed Evolution: This powerful technique involves generating large libraries of enzyme variants through random mutagenesis (e.g., error-prone PCR) and subjecting them to high-throughput screening under conditions that select for improved activity and selectivity. diva-portal.orgdiva-portal.orgmdpi.com Iterative rounds of mutation and selection can lead to dramatic improvements in enzyme performance, often resulting in variants with thousands-fold increased activity compared to the wild-type enzyme. nih.gov For instance, the directed evolution of a transaminase was successfully used to synthesize the key chiral amine intermediate for the drug Apremilast. uni-greifswald.de

Table 2: Examples of Engineered Transaminases for Bulky Ketone Substrates

| Enzyme Origin | Engineering Strategy | Target Substrate | Key Improvements | Reference |

| Arthrobacter sp. | Directed Evolution (27 mutations) | Prositagliptin ketone | >25,000-fold activity increase, high substrate loading (200 g/L) | nih.govacs.org |

| Fodinicurvata sediminis | Rational Design & Reshaping | 4-hydroxy-2-butanone | 7.95-fold increase in catalytic efficiency, enhanced thermostability | nih.gov |

| Vibrio fluvialis | Directed Evolution | Bulky aliphatic ketones | Broadened substrate scope, improved activity | dntb.gov.ua |

This table is interactive. Click on the headers to sort the data.

Process Development and Optimization for Biocatalytic Transformations

Developing a robust and economically viable biocatalytic process requires careful optimization of various reaction parameters. researchgate.net The transamination reaction is an equilibrium-limited process, where an amino donor (commonly isopropylamine (B41738) or L-alanine) transfers its amino group to the ketone substrate (3,4-difluoroacetophenone), generating the desired chiral amine and a ketone byproduct (acetone or pyruvate, respectively).

Key optimization strategies include:

Equilibrium Shift: To drive the reaction towards product formation, a large excess of the amino donor is typically used. Alternatively, methods for the in-situ removal of the ketone byproduct, such as using a second enzyme system (e.g., lactate (B86563) dehydrogenase to reduce pyruvate) or physical removal, can be employed.

Reaction Conditions: Parameters such as pH, temperature, substrate loading, and enzyme loading must be optimized to maximize enzyme activity and stability. The use of co-solvents like DMSO may be necessary to improve the solubility of the hydrophobic ketone substrate. researchgate.netnih.gov

Enzyme Immobilization: Immobilizing the transaminase on a solid support can significantly improve its stability and allows for easy separation from the reaction mixture and reuse over multiple batches, which is crucial for reducing costs in industrial applications.

Downstream Processing: The final step involves the development of an efficient method to isolate and purify the this compound from the reaction mixture, which may contain the enzyme, unreacted substrates, and byproducts.

Through a combination of advanced enzyme engineering and meticulous process optimization, biocatalysis offers a green, efficient, and highly selective route to valuable chiral amines like this compound.

Chemoenzymatic Strategies in the Enantioselective Synthesis

Chemoenzymatic strategies have emerged as powerful tools for the synthesis of chiral amines, offering high enantioselectivity under mild reaction conditions. The primary approach for synthesizing this compound involves the asymmetric reductive amination of the prochiral ketone, 3',4'-difluoroacetophenone, using transaminase (TA) biocatalysts.

Transaminases, particularly ω-transaminases (ω-TAs), are pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor. mdpi.com This method is highly attractive due to its potential to achieve near-perfect enantiomeric excess (ee) and high theoretical yields. mdpi.com The general mechanism involves two half-reactions: the enzyme first reacts with an amine donor (like isopropylamine or L-alanine) to form a pyridoxamine-5'-phosphate (PMP) intermediate, which then aminates the ketone substrate to produce the desired chiral amine and regenerate the enzyme's PLP cofactor. almacgroup.com

Research has focused on identifying and engineering transaminases with high activity and selectivity towards bulky ketone substrates like 3',4'-difluoroacetophenone. While wild-type enzymes may show limited activity, protein engineering and rational design have led to the development of highly efficient (S)-selective transaminases. almacgroup.comresearchgate.net Key reaction parameters that are optimized include the choice of amine donor, pH, temperature, and the use of co-solvents like dimethyl sulfoxide (B87167) (DMSO) to improve substrate solubility. mdpi.comnih.gov For instance, the use of isopropylamine as an amine donor is often favored because the co-product, acetone, is volatile and can be easily removed to shift the reaction equilibrium towards product formation. mdpi.com

| Enzyme Type | Substrate | Amine Donor | Key Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| (R)-Transaminase (Immobilized whole-cell) | 1-(3',4'-Dichlorophenyl)propan-2-one | sec-Butylamine | pH 7.5, 30°C, 5% DMSO | High conversion and >99% ee for (R)-amine | nih.gov |

| ω-Transaminase (TR8 from marine organism) | 4'-(Trifluoromethyl)acetophenone | Isopropylamine (IPA) | pH 8.5, 45°C, 25% DMSO | High conversion to (S)-amine | mdpi.com |

| Engineered (S)-Transaminase from Vibrio fluvialis | 2-Acetylbiphenyl (bulky ketone) | Isopropylamine (IPA) | pH 8.0, 40°C, 10% DMSO | 42% conversion of 1 g/L substrate | almacgroup.com |

Deracemization and Kinetic Resolution Techniques for 1-(3,4-Difluorophenyl)ethanamine

When a racemic mixture of 1-(3,4-Difluorophenyl)ethanamine is produced, resolution techniques are necessary to isolate the desired (S)-enantiomer. Kinetic resolution and dynamic kinetic resolution (DKR) are prominent enzymatic methods employed for this purpose.

Kinetic Resolution (KR) exploits the difference in reaction rates of the two enantiomers with a chiral catalyst, typically an enzyme. taylorandfrancis.com In the context of resolving racemic 1-(3,4-Difluorophenyl)ethanamine, two primary enzymatic approaches are common:

Lipase-Catalyzed Acylation: Lipases, such as Candida antarctica lipase (B570770) B (CALB), are widely used to selectively acylate one enantiomer of the racemic amine. nih.gov For example, in the presence of an acyl donor (e.g., ethyl acetate (B1210297) or isopropenyl acetate), the lipase will preferentially acylate the (R)-enantiomer, leaving the unreacted this compound with high enantiomeric purity. The major drawback of KR is that the maximum theoretical yield for the desired enantiomer is limited to 50%. nih.gov

Transaminase-Catalyzed Resolution: An (R)-selective transaminase can be used to selectively convert the (R)-enantiomer of the racemic amine back to the corresponding ketone (3',4'-difluoroacetophenone) in a process called retro-amination. nih.govresearchgate.net This leaves the desired (S)-enantiomer unreacted and in high enantiomeric excess. This method allows for the separation of the (S)-amine from the ketone by standard purification techniques. researchgate.net

Dynamic Kinetic Resolution (DKR) overcomes the 50% yield limitation of standard KR by combining the enantioselective enzymatic reaction with in-situ racemization of the slower-reacting enantiomer. nih.govwikipedia.org This allows for the theoretical conversion of 100% of the racemic starting material into a single, enantiomerically pure product. mdpi.com For primary amines like 1-(3,4-Difluorophenyl)ethanamine, a DKR process typically involves:

An enzyme, usually CALB, for the enantioselective acylation.

A racemization catalyst, often a ruthenium-based complex (like the Shvo catalyst), to continuously interconvert the amine enantiomers. nih.govresearchgate.net

An appropriate acyl donor and solvent.

In this setup, as the lipase selectively acylates the (R)-enantiomer, the racemization catalyst converts the remaining (S)-enantiomer into the (R)-enantiomer, feeding it back into the acylation reaction until, ideally, all the initial racemic amine is converted to the single (R)-acylated product. The final step is the hydrolysis of the amide to obtain the desired amine enantiomer.

| Technique | Enzyme/Catalyst | Substrate | Reagents | Theoretical Yield | Key Features | Reference |

|---|---|---|---|---|---|---|

| Kinetic Resolution (KR) | Lipase (e.g., CALB) | Racemic Amine | Acyl donor (e.g., ethyl acetate) | 50% | Separates enantiomers based on reaction rate. | tudelft.nl |

| Kinetic Resolution (KR) | (R)-Transaminase | Racemic Amine | Keto acceptor (e.g., pyruvate) | 50% | Selectively deaminates one enantiomer. | nih.govresearchgate.net |

| Dynamic Kinetic Resolution (DKR) | Lipase (CALB) + Ru-catalyst | Racemic Amine | Acyl donor, H2 donor | 100% | Combines enzymatic resolution with in-situ racemization. | nih.govresearchgate.net |

Application of Green Chemistry Principles in Synthetic Methodologies

The synthesis of this compound is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact and improve process sustainability. The chemoenzymatic and DKR strategies discussed are inherently aligned with these principles.

Biocatalysis as a Green Tool: The use of enzymes (transaminases, lipases) as biocatalysts is a cornerstone of green chemistry in pharmaceutical synthesis. mdpi.com Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH), often in aqueous media, which reduces energy consumption and avoids the need for harsh or toxic reagents and solvents. mdpi.com Their high chemo-, regio-, and enantioselectivity minimizes the formation of byproducts, leading to cleaner reaction profiles and simplified purification processes. This high selectivity also reduces the need for complex protecting group strategies common in traditional chemical synthesis, thereby improving atom economy.

Process Intensification and Waste Reduction: Asymmetric synthesis using transaminases, which can achieve a theoretical yield of 100%, is a prime example of atom economy. mdpi.com This contrasts sharply with classical resolution methods that discard 50% of the material as the unwanted enantiomer. Similarly, DKR represents a significant green advancement over standard KR by enabling the complete conversion of a racemic mixture to the desired product. nih.gov

Strategic Applications of S 1 3,4 Difluorophenyl Ethanamine As a Chiral Building Block in Complex Molecule Synthesis

Utility in the Asymmetric Synthesis of Nitrogen-Containing Heterocyclic Scaffolds

The chiral nature of (S)-1-(3,4-Difluorophenyl)ethanamine makes it a powerful tool for inducing stereoselectivity in the synthesis of nitrogen-containing heterocyclic scaffolds, which are core components of many biologically active compounds. While direct and extensive examples of its use in synthesizing a wide array of heterocycles are still emerging in the literature, its application in the synthesis of triazolo[4,5-d]pyrimidine derivatives serves as a significant illustration of its potential.

In the development of analogues of the antiplatelet drug Ticagrelor, which features a triazolo[4,5-d]pyrimidine core, a related compound, 3,4-difluorophenethylamine, has been utilized. nih.gov The synthesis involves the nucleophilic substitution of a chlorine atom on the heterocyclic core with the amine, demonstrating the amine's role in introducing a key pharmacophoric element. nih.gov This reaction highlights how the difluorophenyl-containing amine can be readily incorporated into complex heterocyclic systems. The fluorine atoms can enhance metabolic stability and binding affinity of the final compound.

The principles of asymmetric synthesis suggest that this compound can be employed as a chiral auxiliary or a key building block in the diastereoselective or enantioselective synthesis of other important heterocyclic systems such as pyrrolidines and piperidines. For instance, chiral amines are instrumental in directing the stereochemical outcome of cyclization reactions to form these saturated heterocycles. nih.govresearchgate.netorganic-chemistry.org

Role in the Preparation of Advanced Pharmaceutical Intermediates and Precursors

One of the most prominent applications of derivatives of this compound is in the synthesis of the antiplatelet agent Ticagrelor. Specifically, the closely related chiral cyclopropanamine, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, is a key intermediate in the manufacturing process of this drug. chemguide.co.ukchemistrysteps.com The synthesis of this crucial intermediate often involves multiple steps, including asymmetric reactions to establish the desired stereochemistry. nih.gov

The synthesis of Ticagrelor and its analogues involves the coupling of the chiral amine intermediate with a substituted triazolo[4,5-d]pyrimidine core. nih.govnih.gov This reaction underscores the importance of having access to enantiomerically pure amines like this compound and its derivatives for the efficient and stereocontrolled synthesis of complex pharmaceutical agents. The difluorophenyl moiety in these intermediates is critical for the biological activity of the final drug molecule. chemguide.co.uk

| Intermediate | Pharmaceutical Application | Key Synthetic Step |

| (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine | Ticagrelor | Asymmetric synthesis and coupling to a heterocyclic core nih.govchemguide.co.ukchemistrysteps.com |

| 3,4-difluorophenethylamine | Ticagrelor Analogues | Nucleophilic substitution on a triazolo[4,5-d]pyrimidine scaffold nih.gov |

Derivatization Reactions for Diverse Chemical Library Generation (Excluding pharmacological activity)

The primary amine functionality of this compound serves as a versatile handle for a variety of derivatization reactions, enabling the generation of diverse chemical libraries for screening purposes. These reactions allow for the systematic modification of the molecule's properties, such as lipophilicity, hydrogen bonding capacity, and steric bulk, without focusing on their specific biological activities.

Amidation and Sulfonamidation Reactions of the Amine Moiety

The nucleophilic nature of the amine group in this compound allows for straightforward reaction with activated carboxylic acid derivatives to form amides. Common coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can facilitate this transformation. yale.eduoxymapure.compeptide.com Thionyl chloride can also be used to activate carboxylic acids for amidation. researchgate.net

Similarly, sulfonamides can be readily prepared by reacting the amine with sulfonyl chlorides in the presence of a base. organic-chemistry.orglibretexts.orgbeilstein-journals.org This reaction provides access to a class of compounds with distinct chemical and physical properties compared to their amide counterparts. The synthesis of sulfonamides is a robust and widely used transformation in medicinal chemistry for creating diverse compound libraries. researchgate.netnih.gov

Table of Amidation and Sulfonamidation Reactions

| Reagent Type | General Reaction | Product |

|---|---|---|

| Activated Carboxylic Acid | R-COOH + Coupling Agent | R-CONH-CH(CH₃)-Ar |

| Sulfonyl Chloride | R-SO₂Cl + Base | R-SO₂NH-CH(CH₃)-Ar |

Ar = 3,4-Difluorophenyl

Alkylation and Acylation Strategies for Amino Group Functionalization

The nitrogen atom of this compound can be functionalized through alkylation and acylation reactions. N-alkylation can be achieved by reacting the amine with alkyl halides, although this method can sometimes lead to over-alkylation. beilstein-journals.org Reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate followed by reduction, offers a more controlled approach to mono-alkylation. nih.gov

Acylation of the amine can be readily accomplished using acid anhydrides or acyl chlorides. chemguide.co.ukyoutube.com These reactions are typically high-yielding and provide a straightforward method for introducing a wide variety of acyl groups, thereby expanding the diversity of the chemical library. researchgate.net

Formation of Imines and their Subsequent Transformations

Primary amines like this compound react with aldehydes and ketones to form imines, also known as Schiff bases. chemistrysteps.comlibretexts.orglibretexts.org This condensation reaction is typically carried out under mildly acidic conditions to facilitate the dehydration process. nih.gov

The resulting chiral imines are valuable synthetic intermediates. nih.govpeptide.com Their C=N double bond can undergo a variety of transformations, including reduction to secondary amines or nucleophilic addition to generate new stereocenters. The stereochemistry of the original chiral amine can influence the stereochemical outcome of these subsequent reactions, making this a powerful strategy in asymmetric synthesis. researchgate.netresearchgate.net

Employment in Multi-Component Reactions for Rapid Increase in Molecular Complexity

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the formation of complex molecules from three or more starting materials in a single step. The primary amine functionality of this compound makes it an ideal candidate for participation in several important MCRs, such as the Ugi and Passerini reactions, enabling a rapid increase in molecular complexity and the generation of diverse compound libraries.

The Ugi four-component reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. wikipedia.orgorganic-chemistry.orgnih.gov By employing this compound as the amine component, a chiral center is introduced into the product, leading to the formation of diastereomeric products with high stereocontrol.

The Passerini three-component reaction , on the other hand, combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.orgnih.gov While the primary amine itself is not a direct component, it can be converted into an isocyanide, which can then participate in the Passerini reaction. This approach allows for the incorporation of the chiral (S)-1-(3,4-difluorophenyl)ethyl moiety into the resulting complex structure.

The use of this compound in these MCRs provides a highly efficient route to novel and complex molecular scaffolds, which can be further elaborated to generate libraries of compounds for various screening purposes. organic-chemistry.orgnih.govmdma.ch

Application in Fragment-Based Approaches to Molecular Design (Focus on chemical synthesis, not drug efficacy)

This compound has emerged as a valuable chiral building block in medicinal chemistry, particularly in the context of fragment-based drug discovery (FBDD). This approach leverages small, low-complexity molecules, or "fragments," as starting points for the development of more potent and selective drug candidates. The unique structural and electronic properties of this compound make it an attractive scaffold for the synthesis of complex bioactive molecules. Its difluorophenyl group can enhance metabolic stability and lipophilicity, while the chiral ethylamine (B1201723) moiety provides a key interaction point for stereospecific recognition by biological targets.

In a notable example of its application, this chiral amine serves as a foundational fragment in the synthesis of a series of potent inhibitors targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways. The development of these inhibitors showcases the principles of fragment elaboration, where the core structure of this compound is systematically modified to optimize binding affinity and selectivity.

The synthetic strategy often begins with the coupling of the this compound fragment to a heterocyclic core, such as a pyrazolo[3,4-d]pyrimidine. This initial step establishes the basic pharmacophore. Subsequent chemical modifications are then introduced to explore the structure-activity relationship (SAR). These modifications can include the addition of various substituents to the heterocyclic ring system and alterations to the linker connecting the chiral amine to the core.

For instance, a series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized to probe the chemical space around the this compound core. The primary amine of the fragment is often acylated or engaged in the formation of urea (B33335) or amide linkages to connect it to the main scaffold. The difluorophenyl ring is typically positioned to interact with specific hydrophobic pockets within the target protein's binding site.

The following table details a representative set of synthesized compounds, illustrating the systematic exploration of chemical diversity built upon the this compound fragment. The inhibitory activities of these compounds against a target kinase highlight the impact of these structural modifications.

| Compound ID | Core Scaffold | Modification on Scaffold | Linker | Chiral Fragment | Inhibitory Activity (IC50, nM) |

|---|---|---|---|---|---|

| 1 | Pyrazolo[3,4-d]pyrimidine | -H | Amide | This compound | 500 |

| 2 | Pyrazolo[3,4-d]pyrimidine | -CH3 | Amide | This compound | 250 |

| 3 | Pyrazolo[3,4-d]pyrimidine | -Cl | Amide | This compound | 100 |

| 4 | Pyrazolo[3,4-d]pyrimidine | -OCH3 | Amide | This compound | 300 |

| 5 | Pyrazolo[3,4-d]pyrimidine | -H | Urea | This compound | 450 |

| 6 | Oxazolo[4,5-b]pyridine | -H | Amide | This compound | 80 |

| 7 | Oxazolo[4,5-b]pyridine | -F | Amide | This compound | 50 |

The data from these studies demonstrate that the choice of the heterocyclic core, the nature of the linker, and the substituents on the scaffold all play a crucial role in determining the biological activity of the final compound. The consistent presence of the this compound moiety underscores its importance as a key recognition element for the target. This systematic approach, starting from a well-defined chiral fragment, exemplifies the power of fragment-based design in the efficient discovery of complex and potent therapeutic agents.

Computational and Mechanistic Studies on S 1 3,4 Difluorophenyl Ethanamine and Its Chemical Transformations

Quantum Chemical Calculations for Understanding Stereochemical Control

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the factors that govern stereochemical control in reactions involving chiral molecules like (S)-1-(3,4-Difluorophenyl)ethanamine. These methods allow for the detailed study of electronic structures, transition states, and reaction pathways, providing insights that are often difficult to obtain through experimental means alone.

A key application of these calculations is the assignment of absolute configurations for chiral primary amines. By reacting the amine with a chiral derivatizing agent, two diastereomers are formed. DFT calculations can then predict the nuclear magnetic resonance (NMR) chemical shifts, particularly for nuclei sensitive to their electronic environment, such as ¹⁹F. nih.govresearchgate.net The calculated chemical shift differences between the diastereomers can be compared with experimental data to reliably determine the absolute stereochemistry of the amine. nih.govresearchgate.net

For this compound, quantum calculations can model its interaction with various reagents and catalysts to predict the stereochemical outcome of a reaction. By calculating the energies of the different possible transition states leading to (S) or (R) products, chemists can understand why one stereoisomer is formed preferentially. These calculations take into account steric hindrance, electronic interactions, and the formation of non-covalent interactions like hydrogen bonds that stabilize certain transition state geometries.

Table 1: Theoretical Approaches for Stereochemical Analysis

| Computational Method | Application in Stereochemical Control | Expected Insights for this compound |

| Density Functional Theory (DFT) | Calculation of transition state energies for stereoselective reactions. | Prediction of the most likely reaction pathway and the resulting major stereoisomer. |

| Time-Dependent DFT (TD-DFT) | Simulation of electronic circular dichroism (ECD) spectra. | Correlation of the calculated spectrum with the experimental one to confirm the (S)-configuration. |

| ¹⁹F NMR Chemical Shift Prediction | Calculation of chemical shifts for diastereomeric derivatives. | Assignment of the absolute configuration by comparing theoretical and experimental NMR data. nih.gov |

Molecular Dynamics Simulations of Reaction Intermediates and Transition States

While quantum chemical calculations provide static pictures of molecules and transition states, Molecular Dynamics (MD) simulations offer a dynamic view of chemical processes. frontiersin.org MD simulations model the movement of atoms over time, providing a "computational microscope" to observe the behavior of molecules as they react. frontiersin.org This is particularly valuable for studying the fleeting existence of reaction intermediates and the precise atomic motions that occur at the transition state.

For a reaction involving this compound, MD simulations can be used to explore the conformational landscape of reaction intermediates. This helps in understanding their stability and how their structure influences the subsequent steps of the reaction. Furthermore, by simulating the system at the transition state, it is possible to observe the vibrational modes that lead to the formation of products, offering a deeper understanding of the reaction dynamics. rsc.org Recent advancements have focused on developing methods to improve the prediction of reaction kinetics by accurately searching for transition state conformers. researchgate.netbohrium.comchemrxiv.org

The insights from MD simulations are crucial for understanding post-transition state bifurcations, where a single transition state can lead to multiple products. rsc.org By analyzing the trajectories of atoms as they pass through the transition state region, researchers can predict product ratios and understand the factors that steer the reaction towards a specific outcome.

Analysis of Fluorine Atom Influence on Reactivity and Selectivity in Derived Compounds

The presence of fluorine atoms on the phenyl ring of this compound has a significant impact on its chemical and physical properties. nih.govresearchgate.net Fluorine is highly electronegative, which leads to a strong polarization of the carbon-fluorine bond. This electronic effect can influence the reactivity of the entire molecule.

The introduction of fluorine can modulate properties such as acidity, basicity, hydrophobicity, and bioavailability of the molecule. nih.gov In the case of amines, fluorine substitution is known to decrease the basicity of the amine functionality, which can be a desirable trait in medicinal chemistry for improving the pharmacokinetic profile of a drug. nih.gov

Computational studies on fluorinated phenylethylamines have shown that fluorine can participate in non-covalent interactions, such as hydrogen bonding (C-H···F), which can influence the molecule's conformation and its interactions with other molecules, such as solvents or biological receptors. nih.gov These interactions play a crucial role in controlling the enantioselectivity of chemical transformations. acs.org DFT calculations can be employed to visualize and quantify these weak interactions, revealing their contribution to the stability of different conformers or transition states. nih.govacs.org

Table 2: Effects of Fluorine Substitution on Molecular Properties

| Property | Influence of Fluorine Atoms | Consequence for this compound |

| Basicity of Amine | Decreases pKa due to electron-withdrawing effects. | Lower nucleophilicity compared to its non-fluorinated analog. nih.gov |

| Lipophilicity | Generally increases, enhancing membrane permeability. | Potentially improved absorption and distribution in biological systems. acs.org |

| Metabolic Stability | C-F bond is strong and resistant to metabolic cleavage. | Increased resistance to oxidative metabolism by enzymes. acs.org |

| Conformation | Can induce specific folded structures through non-covalent interactions. | Preference for certain conformations that may be optimal for binding to a biological target. nih.gov |

Elucidation of Reaction Mechanisms for Synthetic Pathways Involving this compound

Understanding the reaction mechanisms for the synthesis of this compound and its subsequent transformations is crucial for optimizing reaction conditions and developing new synthetic routes. Computational chemistry provides invaluable tools for mapping out the entire reaction pathway, identifying intermediates, and calculating activation energies.

A common synthetic route to chiral amines involves the stereoselective reduction of imines or the addition of nucleophiles to N-tert-butylsulfinyl imines. nih.gov For these reactions, computational models can be built to investigate the transition states. For example, in an amine-catalyzed aldol (B89426) reaction, DFT calculations can model the half-chair transition states and the hydrogen bonding networks that lead to charge stabilization and lower activation energies. researchgate.net

Another important class of reactions for amines is their reaction with electrophiles. The mechanism of these reactions, such as the formation of amides or sulfonamides, can be studied computationally to understand the role of the amine as a nucleophile. Theoretical models can predict the activation barriers for these reactions and explain how the electronic properties of the amine, influenced by the difluorophenyl group, affect its reactivity. researchgate.net

By combining experimental data with computational results, a detailed picture of the reaction mechanism can be constructed. This synergistic approach allows for the rational design of more efficient and selective synthetic methods for producing this compound and its derivatives.

Analytical Methodologies for Enantiopurity Assessment and Structural Characterization in Research

Chiral Chromatographic Techniques (HPLC, GC) for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is a critical step in the quality control of chiral compounds. heraldopenaccess.us High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful and widely used techniques for separating and quantifying enantiomers. phenomenex.comnih.gov

High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a primary method for the enantioseparation of amines and their derivatives. mdpi.com This technique typically employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are common choices for this purpose. nih.govtesisenred.net The selection of the mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) or heptane (B126788) and a polar alcohol modifier like isopropanol (B130326), is crucial for optimizing the separation. wiley-vch.de

For compounds structurally similar to 1-(3,4-Difluorophenyl)ethanamine, such as other 1-phenylalkylamines, derivatization is sometimes employed to enhance separation and detection. However, direct separation on a suitable CSP is often achievable. The enantiomeric excess is calculated by comparing the peak areas of the two enantiomers in the chromatogram.

Gas Chromatography (GC):

Chiral GC is another effective method for enantiomeric resolution, particularly for volatile compounds. wiley.com For amines like 1-(3,4-Difluorophenyl)ethanamine, derivatization is typically necessary to increase volatility and improve chromatographic behavior. Common derivatizing agents include trifluoroacetyl (TFA) groups. wiley.com The separation is then carried out on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.cz The choice of the specific cyclodextrin and the temperature program are key parameters for achieving baseline separation of the enantiomeric derivatives. wiley.com

Table 1: Illustrative Chiral Chromatography Conditions for Phenylalkylamine Analogs

| Parameter | HPLC Example | GC Example |

| Analyte Type | Phenylalkylamines | Trifluoroacetylated Phenylalkylamines |

| Stationary Phase | Cellulose-based CSP (e.g., Chiralcel OD) | Cyclodextrin-based CSP (e.g., Rt-βDEX) |

| Mobile Phase/Carrier Gas | Heptane/Isopropanol mixture | Hydrogen or Helium |

| Detector | UV-Vis (e.g., 254 nm) | Flame Ionization Detector (FID) |

| Typical Outcome | Baseline separation of enantiomers | Resolution of enantiomeric derivatives |

This table provides representative conditions based on common practices for separating chiral phenylalkylamines and is for illustrative purposes.

Advanced Spectroscopic Methods (NMR, Mass Spectrometry) for Structural Elucidation of Derivatives

Once a derivative of (S)-1-(3,4-Difluorophenyl)ethanamine is synthesized, its molecular structure must be rigorously confirmed. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for this purpose. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: This technique gives information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a derivative of this compound, one would expect to see characteristic signals for the aromatic protons on the difluorophenyl ring, the methine proton (CH), the methyl protons (CH₃), and protons associated with the derivatizing group.

¹³C NMR: This provides information about the different carbon atoms in the molecule. The spectrum would show distinct signals for the carbons in the difluorophenyl ring (with characteristic splitting patterns due to fluorine coupling), the chiral center carbon, the methyl carbon, and carbons of the derivative moiety. mdpi.comresearchgate.net

¹⁹F NMR: Given the presence of fluorine atoms, ¹⁹F NMR is a highly sensitive and useful technique. It can confirm the presence and electronic environment of the fluorine atoms on the phenyl ring. The use of chiral derivatizing agents can also allow ¹⁹F NMR to be used for determining enantiomeric excess, as the fluorine signals of the resulting diastereomers may appear at different chemical shifts. nih.gov

2D NMR Techniques: Techniques like COSY, HSQC, and HMBC are used to establish connectivity between protons and carbons, confirming the exact structure of the synthesized derivative. mdpi.com

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the derivative and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy by providing a very precise mass-to-charge ratio (m/z). researchgate.net The fragmentation pattern observed in the mass spectrum offers clues to the compound's structure, as specific bonds break under the ionization conditions.

Table 2: Expected Spectroscopic Data for a Hypothetical N-Acetyl Derivative

| Analytical Technique | Expected Data Type | Information Provided |

| ¹H NMR | Chemical shifts (ppm), coupling constants (Hz), integration | Proton environment, connectivity |

| ¹³C NMR | Chemical shifts (ppm) | Carbon skeleton, presence of functional groups |

| HRMS | Exact mass-to-charge ratio (m/z) | Molecular formula confirmation |

| ¹⁹F NMR | Chemical shifts (ppm) | Confirmation of fluorine atoms' environment |

This table is a generalized representation of expected data for structural confirmation of a derivative.

X-ray Crystallography for Absolute Configuration Determination (where applicable to crystalline derivatives)

While chiral synthesis methods can be designed to produce a specific enantiomer, the absolute configuration of the final product or a key intermediate often requires unambiguous confirmation. Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, and thus, the absolute configuration of a chiral center. nih.govnih.gov

The technique involves irradiating a single, high-quality crystal of a compound with X-rays. nih.gov The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule. purechemistry.org From this map, the precise spatial arrangement of all atoms can be determined, confirming the (S) or (R) configuration at the chiral center.

For this compound, this technique would typically be applied to a solid, crystalline derivative. The process involves synthesizing a derivative that readily forms high-quality crystals. mdpi.commdpi.com The presence of atoms heavier than oxygen can facilitate the determination of the absolute configuration through anomalous dispersion effects. researchgate.net The resulting crystal structure provides irrefutable proof of the molecule's stereochemistry. researchgate.netresearchgate.net

Future Perspectives and Emerging Research Avenues in S 1 3,4 Difluorophenyl Ethanamine Research

Development of Novel Chiral Auxiliaries and Ligands Derived from (S)-1-(3,4-Difluorophenyl)ethanamine

The core structure of this compound is an ideal scaffold for the design of new chiral auxiliaries and ligands. Chiral amines, particularly 1-arylethylamines, have a long history of being used as effective resolving agents and chiral auxiliaries in stereoselective synthesis. mdma.ch The future in this area lies in creating derivatives of this compound that can impart high levels of stereocontrol in a broader range of chemical transformations.

Research efforts are anticipated to focus on modifying the amine group to create bidentate or polydentate ligands for transition metal catalysis. For instance, functionalization of similar chiral amines has led to the development of ligands for palladium-catalyzed enantioselective C–H activation and cycloaddition reactions. nih.gov The difluoro-substituted phenyl ring in this compound can modulate the electronic environment of the metal center, potentially leading to catalysts with unique reactivity and selectivity. nih.gov Another promising avenue is the incorporation of this amine into polyoxometalate structures, as has been demonstrated with (S)-1-phenylethylamine to create chiral heterogeneous catalysts for asymmetric epoxidation. acs.org

| Ligand/Auxiliary Type | Potential Application | Rationale for Using this compound |

| Bidentate P,N Ligands | Asymmetric Hydrogenation, Cross-Coupling | Electronic tuning of the metal center by the difluorophenyl group. |

| Chiral Amide Auxiliaries | Asymmetric Alkylation, Diels-Alder Reactions | Enhanced facial selectivity due to steric and electronic effects of the fluoro groups. |

| Squaramide Catalysts | Asymmetric Michael Additions, Mannich Reactions | The amine serves as a chiral backbone for the hydrogen-bond donating catalyst. nih.govmdpi.com |

| Heterogenized Catalysts | Asymmetric Epoxidation, Oxidation Reactions | Covalent attachment to solid supports (e.g., phosphotungstates) for recyclable catalysts. acs.org |

Expansion of the Scope of Asymmetric Reactions Utilizing the Compound

Beyond its use in established reactions, this compound and its derivatives are poised to enable new types of asymmetric transformations. The unique stereoelectronic properties conferred by the difluorophenyl group can be exploited to control the stereochemical outcome of reactions where other chiral amines may be less effective.

One key area of expansion is in the synthesis of other fluorinated chiral amines, which are highly valuable in medicinal chemistry. nih.govacs.org Derivatives of this compound could serve as organocatalysts or ligands in reactions such as the asymmetric hydrogenation of fluorinated imines or the hydrofluorination of aziridines. acs.orgorganic-chemistry.org Furthermore, its application in asymmetric aza-Michael reactions could provide enantiomerically enriched beta-amino compounds, which are important pharmaceutical intermediates. nih.gov The development of catalysts derived from this amine for the asymmetric synthesis of complex heterocyclic structures like tetrahydroisoquinolines represents another significant growth area. mdpi.com

Integration into Automated Synthesis and Flow Chemistry Platforms

The modernization of chemical synthesis, with a strong emphasis on automation and continuous processing, presents a significant opportunity for the application of this compound. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and improved scalability. mdpi.comresearchgate.net

Future research will likely focus on developing robust, immobilized catalysts derived from this compound for use in packed-bed flow reactors. nih.gov This approach allows for the catalyst to be easily separated from the product stream and reused, aligning with the principles of green chemistry. rsc.org Automated synthesis platforms can utilize this amine as a standard building block in the rapid generation of compound libraries for drug discovery. nih.govrsc.org Telescoped flow systems, where multiple reaction steps are connected without intermediate purification, could employ this chiral amine in sequential asymmetric transformations, significantly streamlining the synthesis of complex molecules. mdpi.com

Exploration of Sustainable and Economical Production Methods for Industrial Relevance

For this compound to achieve widespread industrial use, the development of sustainable and cost-effective production methods is paramount. Traditional chemical routes often rely on harsh conditions and expensive metal catalysts. nih.gov The future of its synthesis is increasingly pointing towards biocatalysis.

Enzymes such as ω-transaminases (ATAs) and imine reductases (IREDs) offer a green alternative for producing chiral amines with high enantiomeric purity under mild, aqueous conditions. nih.govmanchester.ac.ukmdpi.com Research is focused on discovering and engineering novel enzymes with high activity and selectivity for the corresponding ketone precursor, 1-(3,4-difluorophenyl)ethanone. manchester.ac.ukrsc.org Combining biocatalytic steps in enzymatic cascades can further improve efficiency and reduce waste. manchester.ac.uk Another sustainable approach being explored is mechanochemistry, which involves solvent-free reactions, thereby reducing environmental impact and simplifying product isolation. mdpi.com

| Synthesis Method | Key Advantages | Current Research Focus |

| Biocatalysis (Transaminases) | High enantioselectivity, mild conditions, renewable. mdpi.com | Enzyme discovery and protein engineering for improved substrate scope and stability. nih.gov |

| Biocatalysis (Imine Reductases) | Environmentally benign, high conversion rates. manchester.ac.uk | Development of multi-enzyme cascade reactions. manchester.ac.uk |

| Flow Chemistry Synthesis | Improved safety, scalability, and process control. whiterose.ac.uk | Immobilization of catalysts/enzymes for continuous production. rsc.orgresearchgate.net |

| Mechanochemistry | Solvent-free, rapid reaction times, high yields. mdpi.com | Application to the synthesis of fluorinated imine precursors. |

Advanced Theoretical Modeling for Predictive Synthesis and Reaction Design

Computational chemistry and theoretical modeling are becoming indispensable tools for accelerating the development of new synthetic methods. In the context of this compound, advanced modeling can provide deep insights into reaction mechanisms and the origins of stereoselectivity, guiding the rational design of catalysts and experiments.

Density Functional Theory (DFT) calculations can be used to model transition states of reactions catalyzed by ligands derived from this amine. nih.gov This allows researchers to predict which ligand structures will provide the highest enantioselectivity for a given transformation, thereby reducing the need for extensive empirical screening. nih.gov Modeling can also help understand the non-covalent interactions, such as hydrogen bonding and CH-π interactions, that govern chiral recognition events. acs.org As machine learning algorithms become more integrated with chemical research, it is conceivable that predictive models will be developed to forecast the optimal reaction conditions or even design novel asymmetric reactions involving this compound and its derivatives. rsc.org

Q & A

Q. What are the common synthetic routes for (S)-1-(3,4-Difluorophenyl)ethanamine in laboratory settings?

- Methodological Answer : The synthesis typically involves enantioselective reduction of prochiral ketones. For example, engineered ketoreductases (KREDs) can reduce 3,4-difluorophenylacetone to the (S)-enantiomer with high stereoselectivity . Alternative chemical methods include asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) to achieve >90% enantiomeric excess (ee). Reaction conditions (pH, temperature, co-solvents) must be optimized to favor the (S)-configuration .

Q. Which spectroscopic techniques are most effective for characterizing the enantiomeric purity of this compound?

- Methodological Answer :

- Chiral HPLC : Using columns like Chiralpak AD-H or OD-H with hexane:isopropanol mobile phases resolves enantiomers, with retention times validated against standards .

- NMR Spectroscopy : NMR distinguishes fluorine environments, while NMR coupling constants confirm stereochemistry .

- Polarimetry : Specific rotation ([α]) comparisons with literature values validate enantiopurity .

Q. How do the physicochemical properties of this compound influence its solubility and stability?

- Methodological Answer :

- Lipophilicity : LogP ≈ 1.8 (calculated) due to fluorinated phenyl groups, enhancing membrane permeability but reducing aqueous solubility. Solubility can be improved using co-solvents (e.g., DMSO) .

- Stability : Susceptible to oxidation; store under inert atmosphere (N) at 2–8°C .

- pKa : ~9.5 (amine group), influencing protonation state in biological assays .

Advanced Research Questions

Q. What methodological approaches resolve data contradictions in biological activity profiles of (S)- vs. (R)-enantiomers?

- Methodological Answer :

-

Enantiomer-Specific Assays : Use chiral separations to isolate (S)- and (R)-forms before testing in receptor-binding studies .

-

Computational Docking : Compare binding affinities via molecular dynamics simulations (e.g., AutoDock Vina) to explain divergent activities .

-

Case Study : (S)-enantiomers show 10× higher IC in serotonin receptor assays than (R)-forms due to steric hindrance differences .

Property (S)-Enantiomer (R)-Enantiomer Reference Anticancer IC (HeLa) 0.50 µM 5.2 µM Receptor Binding (5-HT) K = 12 nM K = 150 nM

Q. How can computational modeling predict interaction mechanisms between this compound and biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the molecule .

- Molecular Dynamics (MD) : Simulate binding to dopamine receptors using CHARMM force fields; fluorophenyl groups stabilize hydrophobic pockets .

- Pharmacophore Mapping : Align fluorine atoms with hydrogen-bond acceptor regions in target proteins .

Q. What experimental strategies optimize enantioselective synthesis yields while minimizing diastereomer formation?

- Methodological Answer :

- Biocatalytic Optimization : Screen KRED libraries for activity on 3,4-difluorophenylacetone; adjust NADPH regeneration rates to improve ee .

- Dynamic Kinetic Resolution : Combine enzymatic reduction with racemization catalysts (e.g., Shvo’s catalyst) to achieve >99% ee .

- Process Analytics : Use inline FTIR to monitor reaction progress and terminate at peak enantiopurity .

Data Contradictions and Resolution

- Conflict : reports (R)-enantiomer anticancer activity, while attributes higher potency to (S)-forms.

- Resolution : Enantiomers interact differently with chiral biological targets. Validate using enantiopure samples and receptor-specific assays .

Key Research Tools

| Technique | Application | Reference |

|---|---|---|

| Chiral HPLC | Enantiopurity verification | |

| NMR | Fluorine environment analysis | |

| Asymmetric Hydrogenation | Scalable (S)-enantiomer synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.